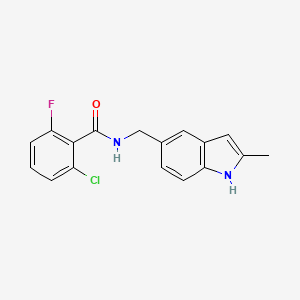
2-chloro-6-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that is involved in various cellular processes, including mitotic spindle assembly, centrosome maturation, and cytokinesis. The overexpression of Aurora A kinase has been linked to several types of cancer, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Imaging Sigma-2 Receptor Status in Solid Tumors
A study developed fluorine-containing benzamide analogs as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in cancer imaging and diagnosis (Tu et al., 2007).
Antimicrobial and Antibiofilm Properties
New thiourea derivatives of benzamide, including those with fluorine substitutions, have been synthesized and tested for their antimicrobial activity. These compounds showed significant activity against bacterial strains known for biofilm growth, highlighting their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enhanced Antimicrobial Activity Through Fluorination
A study on the synthesis of 5-arylidene derivatives of benzamide with fluorination at the benzoyl group revealed enhanced antimicrobial activity. The presence of a fluorine atom was essential for improving effectiveness against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Role in Heterocyclic Synthesis
N-Benzoyl β,β-difluoroenamides, including structures related to the benzamide , have been used as precursors in heterocyclic synthesis. Their unique electrophilic reactivity, facilitated by fluorination, aids in the formation of various heterocycles, indicating their importance in synthetic organic chemistry (Meiresonne et al., 2015).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUPFEPZARPDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
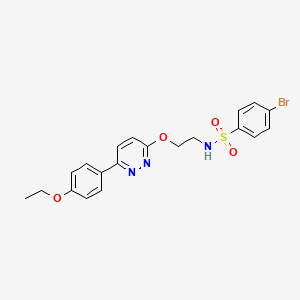
![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

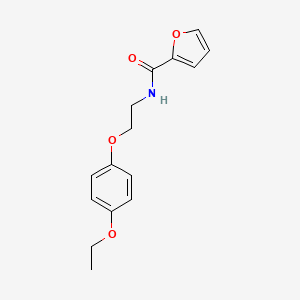
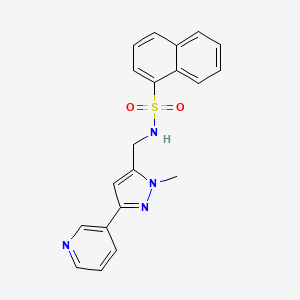
![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)
![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)
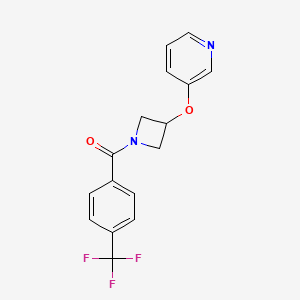
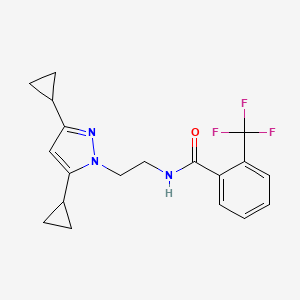
![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)